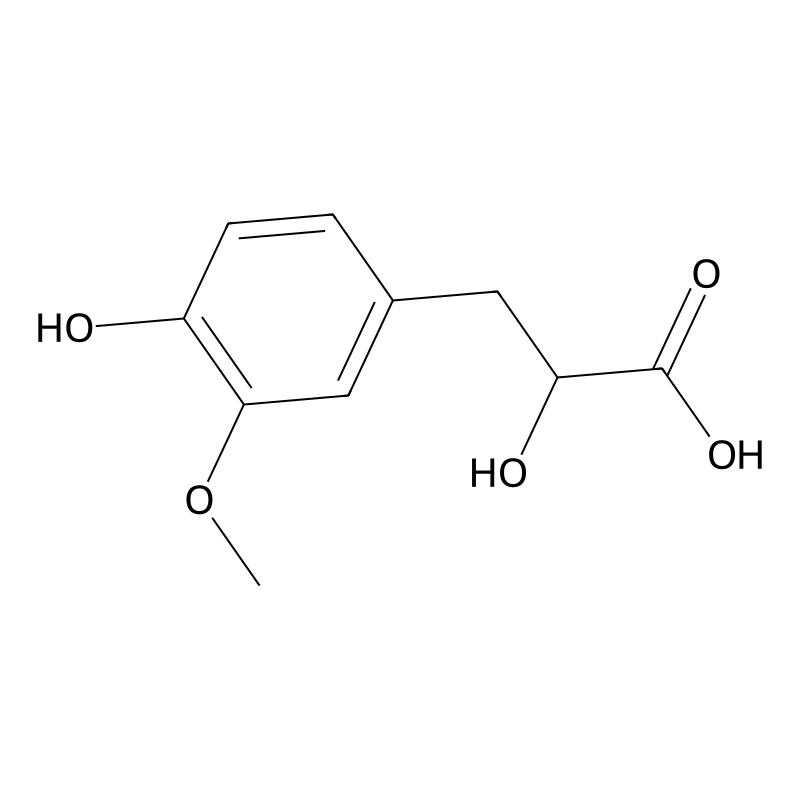Vanillactic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Neuroprotective Effects
One of the most actively researched areas involving vanillactic acid is its potential neuroprotective properties. Studies have shown that vanillactic acid may exhibit:
- Antioxidant activity: Vanillactic acid possesses free radical scavenging properties, potentially protecting brain cells from oxidative damage linked to neurodegenerative diseases like Alzheimer's and Parkinson's [Source: Journal of Neural Transmission, 2002, ].
- Dopamine modulation: Vanillactic acid is a metabolite of L-DOPA, a precursor to the neurotransmitter dopamine. Research suggests vanillactic acid might influence dopamine levels and signaling, potentially impacting neurological functions [Source: Pharmacology, Biochemistry and Behavior, 1989, ].
Vanillactic acid, also known as vanillactate, is an organic compound classified as a phenylpropanoic acid. Its chemical structure features a benzene ring conjugated to a propanoic acid, characterized by the presence of both methoxy and hydroxyl functional groups. The molecular formula of vanillactic acid is C₁₀H₁₂O₅, and it is recognized for its potential toxicity and association with metabolic disorders, particularly aromatic L-amino acid decarboxylase deficiency. This compound is naturally present in human urine and cerebrospinal fluid, with elevated levels observed in certain pathological conditions, such as neonatal epileptic encephalopathy .
Vanillactic acid exhibits significant biological activity, particularly as a metabolite associated with neurotransmitter synthesis. It has been implicated in the pathology of aromatic L-amino acid decarboxylase deficiency, a genetic disorder affecting neurotransmitter production. Elevated levels of vanillactic acid serve as a biomarker for diagnosing this condition. Furthermore, it has been linked to neurodevelopmental disorders due to its role in catecholamine metabolism .
Various methods exist for synthesizing vanillactic acid:
- Chemical Synthesis: It can be synthesized through the reaction of vanillin with lactic acid under acidic conditions.
- Biochemical Pathways: In biological systems, vanillactic acid can be produced via the metabolism of phenolic compounds through enzymatic processes involving specific decarboxylases.
- Fermentation: Certain microbial fermentation processes can yield vanillactic acid from plant-derived substrates rich in phenolic compounds.
These methods highlight the compound's versatility in both synthetic and natural contexts .
Vanillactic acid finds applications in several fields:
- Medical Diagnostics: It serves as a biomarker for diagnosing aromatic L-amino acid decarboxylase deficiency through urine analysis.
- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activity.
- Food Industry: As a flavoring agent, vanillactic acid contributes to the sensory profile of various food products.
These applications underscore its significance across different sectors .
Research on the interactions of vanillactic acid focuses primarily on its role in metabolic pathways and its diagnostic potential. Studies indicate that measuring the ratio of vanillactic acid to vanillylmandelic acid in urine can effectively diagnose aromatic L-amino acid decarboxylase deficiency. This interaction highlights the importance of metabolic profiling in clinical settings .
Vanillactic acid shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Vanillin | Contains an aldehyde group | Flavoring agent; antioxidant properties | Precursor to vanillactic acid |
| Vanillylmandelic Acid | Contains an additional carboxylic group | Biomarker for catecholamine metabolism | More stable than vanillactic acid |
| Homovanillic Acid | Lacks the propanoic side chain | Involved in dopamine metabolism | Primarily associated with neurological functions |
| N-acetylvanilalanine | Acetylated derivative of vanillin | Potential neuroprotective effects | Distinct from vanillactic acid due to acetylation |
Vanillactic acid stands out due to its specific involvement in metabolic disorders and its role as a diagnostic marker, distinguishing it from other phenolic compounds .








